4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-3-1-10(2-4-12)11-7-13(18-8-11)15(21)19-6-5-17-14(20)9-19/h1-4,7-8,18H,5-6,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJQUZRJYXKDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine/Piperazinone Derivatives
(a) 1-{1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl}-1H-1,2,3-triazole (BK11134)
- Structure : Replaces piperazin-2-one with an azetidine (4-membered ring) linked to a triazole .
- Key Differences :
- Smaller azetidine ring increases steric strain but reduces conformational flexibility.
- Triazole introduces additional hydrogen-bonding and dipole interactions.
- Molecular weight: 311.31 g/mol vs. target compound’s ~318.3 g/mol (estimated).
(b) 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one
- Structure: Incorporates pyridazinone and morpholine groups alongside the fluorophenyl-piperazine motif .
- Crystallography : Triclinic symmetry (space group P1), with a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
- Key Differences: Extended conjugation from pyridazinone enhances planarity. Morpholine improves solubility but reduces aromatic interactions.
Thiazole and Triazole-Based Analogs
(a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structure : Thiazole core with dihydro-pyrazolyl and triazolyl substituents .
- Crystallography : Isostructural with triclinic (P̄1) symmetry; two independent molecules in asymmetric unit .
- Key Differences :
- Thiazole ring increases electron-deficient character vs. pyrrole in the target compound.
- Bulkier triazole and pyrazole substituents reduce packing efficiency.
(b) 4-(4-Fluorophenyl) Analog (Compound 5)
Chalcone Derivatives with Fluorophenyl Groups
(a) (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
- Structure : Chalcone backbone with fluorophenyl and phenyl groups .
- Dihedral Angles : Range from 7.14° to 56.26° between aromatic rings, indicating variable conjugation and steric hindrance .
- Key Differences: Linear chalcone structure lacks the cyclic constraints of piperazinone. Reduced hydrogen-bonding capacity compared to the target compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Conformational Flexibility: The target compound’s piperazinone core offers intermediate rigidity compared to azetidine (BK11134) or pyridazinone derivatives .
Solubility: Morpholine-containing derivatives (e.g., pyridazinone analog) show enhanced solubility, while chalcone derivatives rely on hydrophobic interactions .
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